2,4,5-Trinitrotoluene

Description

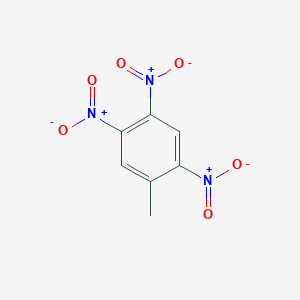

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,4,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJGZCSVWGKDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209853 | |

| Record name | 2,4,5-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-25-3 | |

| Record name | 2,4,5-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV5WC939NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,4,5-Trinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,5-trinitrotoluene (2,4,5-TNT), an isomer of the more commonly known 2,4,6-trinitrotoluene. The information herein is intended to support research and development activities by presenting key data and experimental methodologies in a clear and accessible format.

Core Physicochemical Properties

This compound, also known as γ-trinitrotoluene, is a nitroaromatic compound.[1] Its chemical structure and properties are of interest in various fields of chemical research. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-2,4,5-trinitrobenzene | [1][2] |

| CAS Number | 610-25-3 | [2][3] |

| Molecular Formula | C₇H₅N₃O₆ | [1][2][3][4] |

| Molecular Weight | 227.13 g/mol | [1][2][3] |

| Physical Appearance | Crystalline solid | [5] |

| Melting Point | 104 °C | [1][3][5] |

| Boiling Point | 368.83 °C (rough estimate) | [3][6] |

| Density | 1.620 g/mL[1] - 1.7033 g/mL (rough estimate)[3][6] | [1][3][6] |

| Solubility | Insoluble in water; soluble in organic solvents. | [7] |

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of solid organic compounds like this compound.

The melting point of a crystalline solid is a critical indicator of its purity. A common method for its determination is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point of the substance. For a pure substance, this range is typically narrow.

The density of a solid can be determined using several methods, with the displacement and buoyancy methods being common choices based on Archimedes' principle.[8]

Methodology (Displacement Method):

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[9][10]

-

Volume Measurement: A graduated cylinder or a pycnometer is partially filled with a liquid in which this compound is insoluble (e.g., water, given its very low solubility). The initial volume of the liquid is recorded.[9][11]

-

Displacement: The weighed solid sample is carefully submerged in the liquid. The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid sample.[10][11]

-

Calculation: The density is calculated by dividing the mass of the sample by its determined volume.[9]

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[12] A common method to determine the solubility of a solid in a liquid is the shake-flask method.[13]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container, such as a flask or vial.[13]

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached and a saturated solution is formed.[12][13]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or by evaporating a known volume of the solvent and weighing the residue.

-

Data Reporting: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g) at the specified temperature.

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[14] For solids with low volatility, the Knudsen effusion method is a suitable technique.[14][15]

Methodology (Knudsen Effusion Method):

-

Sample Preparation: A known amount of this compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

Apparatus: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.[15]

-

Effusion: Molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.[15]

-

Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, the area of the orifice, the molecular weight of the substance, and the temperature.[15]

Visualizations

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C7H5N3O6 | CID 11878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C7H5N3O6) [pubchemlite.lcsb.uni.lu]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | 610-25-3 [chemicalbook.com]

- 7. Trinitrotoluene - Sciencemadness Wiki [sciencemadness.org]

- 8. mt.com [mt.com]

- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 10. youtube.com [youtube.com]

- 11. wjec.co.uk [wjec.co.uk]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Vapor pressure - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

A-Technisches Handbuch zum historischen Kontext der Entdeckung von 2,4,5-Trinitrotoluol

Veröffentlichungsdatum: 21. Dezember 2025

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Untersuchung des historischen Kontexts rund um die Entdeckung und frühe Entwicklung von 2,4,5-Trinitrotoluol. Es richtet sich an Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung und bietet einen tiefen Einblick in die chemischen Grundlagen, Synthesemethoden und anfänglichen Charakterisierungen dieser spezifischen Trinitrotoluol-Isomere. Durch eine Kombination aus historischer Analyse, detaillierten Protokollen und quantitativen Daten zielt dieses Handbuch darauf ab, ein umfassendes Verständnis der wissenschaftlichen Reise zu vermitteln, die zur Identifizierung von 2,4,5-Trinitrotoluol führte.

Einleitung

Die Geschichte der aromatischen Nitroverbindungen ist untrennbar mit den Fortschritten in der organischen Chemie des 19. Jahrhunderts verbunden. Während 2,4,6-Trinitrotoluol (TNT) als primäres Sprengstoffmaterial große Bekanntheit erlangte, ist die Entdeckungsgeschichte seiner Isomere, einschließlich 2,4,5-Trinitrotoluol, ein ebenso wichtiger Teil der wissenschaftlichen Aufzeichnungen. Die Erforschung dieser Isomere war entscheidend für das Verständnis der Regiochemie der elektrophilen aromatischen Substitution an Toluol und der unterschiedlichen Eigenschaften, die sich aus der unterschiedlichen Positionierung der Nitrogruppen ergeben.

Dieses Handbuch konzentriert sich speziell auf 2,4,5-Trinitrotoluol und beleuchtet seine Entdeckung, frühe Synthesemethoden und die anfängliche Charakterisierung seiner physikalisch-chemischen Eigenschaften.

Historischer Kontext und Entdeckung

Die Entdeckung von Trinitrotoluol wird im Allgemeinen dem deutschen Chemiker Joseph Wilbrand im Jahr 1863 zugeschrieben, der es ursprünglich als gelben Farbstoff synthetisierte.[1][2][3] Die Erforschung der verschiedenen Isomere von Trinitrotoluol folgte jedoch über mehrere Jahrzehnte. Die spezifische Synthese des Isomers 2,4,5-Trinitrotoluol wurde 1870 von den Chemikern Friedrich Beilstein und A. Kuhlberg erreicht.[1] Diese Leistung war Teil einer breiteren wissenschaftlichen Anstrengung in dieser Zeit, die Struktur und die Derivate aromatischer Kohlenwasserstoffe systematisch zu untersuchen, eine notwendige Vorarbeit, die durch die Entdeckung von Toluol durch Pierre-Joseph Pelletier und Philippe Walter im Jahr 1837 ermöglicht wurde.[1]

Die Untersuchung verschiedener Nitrierungsreaktionen und die Isolierung der resultierenden Produkte waren von grundlegender Bedeutung für die Entwicklung der organischen Synthesechemie. Die Arbeit von Beilstein und Kuhlberg trug zum wachsenden Verständnis der dirigierenden Effekte von Substituenten am Benzolring bei, in diesem Fall der Methylgruppe von Toluol.

Physikalisch-chemische Eigenschaften

Die frühe Charakterisierung von 2,4,5-Trinitrotoluol umfasste die Bestimmung seiner grundlegenden physikalischen Konstanten. Diese Daten waren entscheidend, um es von anderen Trinitrotoluol-Isomeren zu unterscheiden und seine Reinheit zu beurteilen.

Tabelle 1: Physikalisch-chemische Eigenschaften von 2,4,5-Trinitrotoluol

| Eigenschaft | Wert |

| Molekülformel | C₇H₅N₃O₆[4] |

| Molmasse | 227,13 g/mol [5] |

| Schmelzpunkt | 104 °C[4] |

| Siedepunkt | 368,83 °C (geschätzt)[4] |

| Dichte | 1,7033 g/cm³ (geschätzt)[4] |

| IUPAC-Name | 1-Methyl-2,4,5-trinitrobenzol[5] |

| CAS-Nummer | 610-25-3[4] |

Experimentelle Protokolle: Frühe Synthesemethoden

Die frühen Synthesen von Trinitrotoluol-Isomeren, einschließlich 2,4,5-Trinitrotoluol, basierten auf der Nitrierung von Toluol unter Verwendung von "Mischsäure", einer Kombination aus konzentrierter Salpetersäure und Schwefelsäure.[6][7][8] Die Schwefelsäure wirkt als Katalysator und Dehydratisierungsmittel und erleichtert die Bildung des hochreaktiven Nitroniumions (NO₂⁺), des elektrophilen Agens in der Reaktion.[9]

Das folgende Protokoll ist eine verallgemeinerte Darstellung der Methoden, die im späten 19. Jahrhundert zur Synthese von Trinitrotoluol-Isomeren verwendet worden wären. Es ist wichtig zu beachten, dass die genauen Bedingungen und Reinigungstechniken, die von Beilstein und Kuhlberg verwendet wurden, möglicherweise nicht vollständig dokumentiert sind.

Protokoll 4.1: Synthese von Trinitrotoluol-Isomeren durch schrittweise Nitrierung

Materialien:

-

Toluol

-

Konzentrierte Salpetersäure (HNO₃)

-

Konzentrierte Schwefelsäure (H₂SO₄)

-

Rauchsalpetersäure

-

Oleum (rauchende Schwefelsäure)

-

Wasser

-

Natriumbicarbonatlösung (verdünnt)

-

Ethanol

Verfahren:

Schritt 1: Mononitrierung von Toluol

-

In einem gekühlten Reaktionsgefäß wird Toluol langsam zu einer gerührten Mischung aus konzentrierter Schwefelsäure und Salpetersäure gegeben.

-

Die Temperatur wird sorgfältig kontrolliert, um eine übermäßige Erwärmung und die Bildung von Nebenprodukten zu verhindern.

-

Nach Abschluss der Reaktion wird die Mischung auf Wasser gegossen, um die sauren Komponenten zu verdünnen.

-

Die organische Schicht, die eine Mischung aus Mono-Nitrotoluol-Isomeren (o-, m- und p-Nitrotoluol) enthält, wird abgetrennt.

-

Die organische Schicht wird mit einer verdünnten Natriumbicarbonatlösung gewaschen, um restliche Säure zu neutralisieren, und anschließend mit Wasser gewaschen.

Schritt 2: Dinitrierung von Mononitrotoluol

-

Die abgetrennte und gewaschene Mischung aus Mononitrotoluol-Isomeren wird zu einer frischen, stärkeren Mischung aus Schwefelsäure und Salpetersäure gegeben.

-

Die Reaktion wird bei einer höheren Temperatur als bei der Mononitrierung durchgeführt, um die Einführung einer zweiten Nitrogruppe zu fördern.

-

Nach Abschluss der Reaktion wird die Reaktionsmischung wie in Schritt 1 aufgearbeitet, um die Dinitrotoluol-Isomere (hauptsächlich 2,4-Dinitrotoluol und 2,6-Dinitrotoluol) zu isolieren.

Schritt 3: Trinitrierung von Dinitrotoluol

-

Die Dinitrotoluol-Isomere werden mit einer noch aggressiveren Nitrierungsmischung behandelt, typischerweise einer Mischung aus rauchender Salpetersäure und Oleum.[10]

-

Diese letzte Nitrierungsstufe erfordert höhere Temperaturen und eine sorgfältige Kontrolle, um die Reaktion zu Ende zu führen und die Einführung der dritten Nitrogruppe zu erreichen.[10]

-

Die Aufarbeitung erfolgt ähnlich wie in den vorherigen Schritten, um das Rohprodukt zu erhalten, das eine Mischung aus Trinitrotoluol-Isomeren, einschließlich 2,4,5-Trinitrotoluol, enthält.

Schritt 4: Isolierung und Reinigung von 2,4,5-Trinitrotoluol

-

Die Trennung der verschiedenen Trinitrotoluol-Isomere ist aufgrund ihrer ähnlichen physikalischen Eigenschaften eine Herausforderung.

-

Historisch gesehen wurden Techniken wie die fraktionierte Kristallisation aus Lösungsmitteln wie Ethanol verwendet, um die Isomere auf der Grundlage ihrer unterschiedlichen Löslichkeiten zu trennen.

-

Eine alternative Reinigungsmethode, die für das 2,4,6-Isomer entwickelt wurde, ist die Sulfonierung, bei der das Roh-TNT mit einer wässrigen Natriumsulfitlösung behandelt wird, um instabilere Isomere zu entfernen.[10]

Visualisierung des Synthesewegs

Der allgemeine Arbeitsablauf für die Synthese von Trinitrotoluol-Isomeren kann als schrittweiser Prozess dargestellt werden, der mit Toluol beginnt und zu den vollständig nitrierten Produkten führt.

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von 2,4,5-Trinitrotoluol.

Schlussfolgerung

Die Entdeckung von 2,4,5-Trinitrotoluol durch Beilstein und Kuhlberg im Jahr 1870 war ein bedeutender, wenn auch oft übersehener Meilenstein in der Geschichte der organischen Chemie. Sie trug nicht nur zum Verständnis der Nitrierungsreaktionen und der Isomerie in aromatischen Systemen bei, sondern legte auch den Grundstein für die spätere, umfassendere Untersuchung der Eigenschaften und Anwendungen verschiedener Trinitrotoluol-Isomere. Während 2,4,6-Trinitrotoluol aufgrund seiner explosiven Eigenschaften im Mittelpunkt stand, bleibt die Untersuchung von Isomeren wie 2,4,5-Trinitrotoluol für ein vollständiges Verständnis der Chemie dieser wichtigen Klasse von Verbindungen von entscheidender Bedeutung.

References

- 1. sciencing.com [sciencing.com]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. TNT - Molecule of the Month - December 2014 (HTML version) [chm.bris.ac.uk]

- 4. chembk.com [chembk.com]

- 5. 2,4,5-Trinitrotoluene | C7H5N3O6 | CID 11878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitration - Wikipedia [en.wikipedia.org]

- 7. rushim.ru [rushim.ru]

- 8. 2,4,6-Trinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cerritos.edu [cerritos.edu]

- 10. TNT - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2,4,5-Trinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for 2,4,5-trinitrotoluene (2,4,5-TNT). Due to the limited availability of experimental spectroscopic data for this specific isomer in publicly accessible databases, this document focuses on the reported mass spectrometry data. Where experimental data is unavailable, this guide provides predicted values and generalized experimental protocols based on established methods for the analysis of nitroaromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The following tables summarize the available experimental gas chromatography-mass spectrometry (GC-MS) data for this compound, obtained using electron impact (EI) ionization.

Table 1: GC-MS Data (Electron Impact - Positive Mode) [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 210 | 100 |

| 30 | 20.82 |

| 63 | 18.52 |

| 51 | 16.72 |

| 227 | 13.61 |

Table 2: GC-MS Data (Electron Impact - Negative Mode) [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 123 | 100 |

| 151 | 30.03 |

| 197 | 22.22 |

| 137 | 14.71 |

| 46 | 12.21 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.8 | s | H-6 |

| ~8.2 | s | H-3 |

| ~2.7 | s | CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~150 | C-2 |

| ~148 | C-4 |

| ~145 | C-5 |

| ~138 | C-1 |

| ~128 | C-6 |

| ~122 | C-3 |

| ~20 | CH₃ |

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for this compound is not available in the public domain. The following table provides predicted characteristic IR absorption bands based on the functional groups present in the molecule.

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 - 3000 | Aromatic C-H Stretch |

| ~2970 - 2850 | Methyl C-H Stretch |

| ~1620 - 1580 | Aromatic C=C Stretch |

| ~1550 - 1530 | Asymmetric NO₂ Stretch |

| ~1350 - 1330 | Symmetric NO₂ Stretch |

| ~900 - 850 | C-N Stretch |

| ~850 - 800 | Aromatic C-H Bend (out-of-plane) |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound, based on standard practices for nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or dimethyl sulfoxide-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Employ a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio (typically several hundred to thousands of scans).

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

The spectral resolution should be set to at least 4 cm⁻¹.

-

-

Data Processing: The final spectrum is typically presented in terms of absorbance or transmittance after automatic background subtraction by the instrument's software.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as acetone (B3395972) or acetonitrile (B52724) (e.g., 1 mg/mL).

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron impact (EI) ionization source.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set the injector temperature to a value that ensures efficient vaporization without thermal decomposition (e.g., 250 °C). Inject a small volume of the sample solution (e.g., 1 µL) in splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature that ensures elution of the analyte (e.g., 280 °C) and hold for several minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the analyte and expected fragments (e.g., m/z 40-300).

-

Ion Source Temperature: Maintain the ion source at a temperature to prevent condensation (e.g., 230 °C).

-

Transfer Line Temperature: Set the transfer line temperature to prevent condensation of the analyte as it elutes from the GC column (e.g., 280 °C).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

References

Quantum Chemical Calculations for 2,4,5-Trinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2,4,5-trinitrotoluene (2,4,5-TNT), a less-studied isomer of the widely known explosive, 2,4,6-trinitrotoluene (B92697). While extensive research exists for the 2,4,6-isomer, detailed computational and experimental data for this compound are sparse in publicly accessible literature. This document outlines the theoretical framework and computational methodologies applicable to the study of 2,4,5-TNT, drawing parallels with its more common isomer where necessary. It is intended to serve as a foundational resource for researchers initiating computational studies on this and similar nitroaromatic compounds. This guide covers the key aspects of molecular modeling, including geometry optimization, vibrational analysis, and the determination of electronic properties. Due to the limited availability of specific experimental data for 2,4,5-TNT, this guide also highlights the critical need for further experimental work to validate and enrich computational findings.

Introduction

This compound (2,4,5-TNT) is a nitroaromatic compound and an isomer of 2,4,6-trinitrotoluene (TNT). While 2,4,6-TNT has been extensively studied due to its widespread use as an explosive, its isomers, including 2,4,5-TNT, are often found as impurities in commercial and military-grade TNT. The presence of these isomers can influence the stability, sensitivity, and environmental fate of TNT-based materials. Understanding the molecular properties of 2,4,5-TNT is therefore crucial for a complete picture of TNT chemistry.

Quantum chemical calculations offer a powerful and cost-effective approach to investigate the molecular structure, stability, and reactivity of energetic materials like 2,4,5-TNT at the atomic level. These computational methods can provide valuable insights into properties that are often challenging to measure experimentally. This guide focuses on the application of Density Functional Theory (DFT), a widely used quantum chemical method, for the characterization of 2,4,5-TNT.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable results. The following outlines a typical workflow for the quantum chemical characterization of this compound.

Software

A variety of quantum chemistry software packages can be employed for these calculations. Prominent examples include Gaussian, ORCA, and GAMESS. These programs offer a wide range of functionalities for performing the calculations described in this guide.

Level of Theory and Basis Set

The choice of the level of theory and basis set is critical for the accuracy of the calculations. For molecules like 2,4,5-TNT, Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, is a common and effective choice. The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has been shown to provide a good balance between accuracy and computational cost for a wide range of chemical systems.

A suitable basis set is also crucial. The Pople-style basis set, 6-31G**, is a good starting point for geometry optimization and vibrational frequency calculations. This basis set includes polarization functions on both heavy atoms and hydrogen atoms, which are important for describing the electronic structure of molecules with polar bonds, such as the nitro groups in 2,4,5-TNT. For more accurate energy calculations, a larger basis set like 6-311++G(d,p) may be employed.

Computational Workflow

A typical computational workflow for studying 2,4,5-TNT involves the following steps:

-

Input Structure Generation: An initial 3D structure of the this compound molecule is created using a molecular modeling program.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation (the ground state geometry). This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

-

Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Various electronic properties can be calculated from the optimized wave function. These include the distribution of electronic charge (e.g., Mulliken population analysis), the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Molecular Properties of this compound

Optimized Molecular Geometry

Geometry optimization provides the most stable three-dimensional arrangement of the atoms in the 2,4,5-TNT molecule. The key structural parameters are bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Bond Lengths for this compound (Template)

| Bond | Calculated Bond Length (Å) at B3LYP/6-31G** |

|---|---|

| C1-C2 | Data not available |

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-C6 | Data not available |

| C6-C1 | Data not available |

| C1-C7 (CH3) | Data not available |

| C2-N1 (NO2) | Data not available |

| C4-N2 (NO2) | Data not available |

| C5-N3 (NO2) | Data not available |

| N1-O1 | Data not available |

| N1-O2 | Data not available |

| N2-O3 | Data not available |

| N2-O4 | Data not available |

| N3-O5 | Data not available |

| N3-O6 | Data not available |

Table 2: Calculated Bond Angles for this compound (Template)

| Angle | Calculated Bond Angle (°) at B3LYP/6-31G** |

|---|---|

| C6-C1-C2 | Data not available |

| C1-C2-C3 | Data not available |

| C2-C3-C4 | Data not available |

| C3-C4-C5 | Data not available |

| C4-C5-C6 | Data not available |

| C5-C6-C1 | Data not available |

| C1-C2-N1 | Data not available |

| C3-C4-N2 | Data not available |

| C6-C5-N3 | Data not available |

| O1-N1-O2 | Data not available |

| O3-N2-O4 | Data not available |

| O5-N3-O6 | Data not available |

Vibrational Analysis

Vibrational frequency calculations are crucial for characterizing the molecule and for comparing theoretical results with experimental spectroscopic data. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Table 3: Calculated Vibrational Frequencies for this compound (Template)

| Vibrational Mode | Calculated Frequency (cm⁻¹) at B3LYP/6-31G** | Experimental Frequency (cm⁻¹) |

|---|---|---|

| CH₃ asymmetric stretch | Data not available | Data not available |

| CH₃ symmetric stretch | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available |

| NO₂ asymmetric stretch | Data not available | Data not available |

| NO₂ symmetric stretch | Data not available | Data not available |

| C-C ring stretch | Data not available | Data not available |

| C-N stretch | Data not available | Data not available |

| C-H in-plane bend | Data not available | Data not available |

| C-H out-of-plane bend | Data not available | Data not available |

Note: A scaling factor is often applied to calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.

Electronic Properties

The electronic properties of 2,4,5-TNT provide insights into its reactivity and stability.

Table 4: Calculated Electronic Properties for this compound (Template)

| Property | Calculated Value at B3LYP/6-31G** |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

The HOMO-LUMO gap is a particularly important parameter, as it is related to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests that the molecule is more reactive.

Mulliken Population Analysis provides a way to estimate the partial atomic charges, indicating the distribution of electrons within the molecule.

Table 5: Calculated Mulliken Charges for this compound (Template)

| Atom | Mulliken Charge (e) at B3LYP/6-31G** |

|---|---|

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| N1 | Data not available |

| N2 | Data not available |

| N3 | Data not available |

| O1 | Data not available |

| O2 | Data not available |

| O3 | Data not available |

| O4 | Data not available |

| O5 | Data not available |

| O6 | Data not available |

| H1 | Data not available |

| H2 | Data not available |

| H3 | Data not available |

| H4 | Data not available |

| H5 | Data not available |

Experimental Protocols (General Overview)

Synthesis

The synthesis of trinitrotoluene isomers typically involves the nitration of toluene (B28343) or dinitrotoluene. This compound is a known byproduct in the industrial synthesis of 2,4,6-trinitrotoluene. A potential laboratory-scale synthesis would involve the nitration of 2,4-dinitrotoluene (B133949) or 2,5-dinitrotoluene.

General Nitration Protocol:

-

Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is prepared, typically by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: The dinitrotoluene isomer is slowly added to the nitrating mixture with vigorous stirring, while maintaining a low temperature to control the exothermic reaction.

-

Workup: The reaction mixture is poured onto ice, and the precipitated solid is collected by filtration.

-

Purification: The crude product, which is a mixture of isomers, would require careful purification, likely through fractional crystallization or column chromatography, to isolate the this compound isomer.

Characterization

Once synthesized and purified, this compound would be characterized using various spectroscopic and analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to determine the chemical structure and confirm the substitution pattern on the aromatic ring.

-

Infrared (IR) and Raman Spectroscopy: These techniques would provide information about the vibrational modes of the molecule, which can be compared with the calculated frequencies.

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

-

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state.

Conclusion and Future Outlook

This technical guide has outlined the theoretical and computational framework for the study of this compound. While quantum chemical calculations, particularly DFT, provide a powerful tool for investigating the molecular properties of this compound, there is a significant gap in the literature regarding specific computational and experimental data for this isomer.

Future research should focus on:

-

Performing detailed quantum chemical calculations on this compound to populate the data tables presented in this guide. This will provide a theoretical benchmark for its structural, vibrational, and electronic properties.

-

Developing and publishing a reliable synthetic and purification protocol for this compound to make this compound more accessible for experimental studies.

-

Conducting comprehensive experimental characterization of this compound using modern spectroscopic and analytical techniques. This experimental data is crucial for validating and refining the computational models.

By combining robust computational studies with detailed experimental work, a deeper understanding of the properties and behavior of this compound can be achieved. This knowledge will be valuable for the fields of materials science, environmental chemistry, and forensic science.

Thermal Decomposition Behavior of 2,4,5-Trinitrotoluene: A Technical Guide

Disclaimer: Direct experimental data on the thermal decomposition of 2,4,5-trinitrotoluene is scarce in publicly available literature. This guide provides a comprehensive overview of the thermal decomposition of the well-studied isomer, 2,4,6-trinitrotoluene (B92697) (TNT), as a primary reference. A comparative discussion on how the isomeric positioning of nitro groups, as in this compound, may influence decomposition behavior is also included, based on established chemical principles.

Introduction

Trinitrotoluene (TNT) is a widely known energetic material, with the 2,4,6-isomer being the most common and extensively studied. However, other isomers such as this compound exist, often as impurities in the synthesis of 2,4,6-TNT. The arrangement of the nitro groups on the toluene (B28343) backbone can significantly influence the molecule's stability and decomposition pathways. Understanding the thermal behavior of these isomers is critical for safety, stability, and performance assessments in various applications, from military to industrial uses. This technical guide synthesizes the current understanding of the thermal decomposition of trinitrotoluene, with a primary focus on the 2,4,6-isomer due to the availability of comprehensive data, and extends this knowledge to infer the expected behavior of this compound.

Thermal Analysis of Trinitrotoluene

Thermal analysis techniques are essential for characterizing the decomposition of energetic materials. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For trinitrotoluene, a typical TGA experiment involves heating a small sample (approximately 5 mg) from ambient temperature to around 300°C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere like nitrogen. This allows for the determination of the onset of decomposition and the mass loss associated with the volatilization of decomposition products.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine melting points, decomposition temperatures, and the heat of decomposition (enthalpy). For TNT, a sample is typically sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min). The resulting thermogram shows an endothermic peak corresponding to melting, followed by an exothermic peak representing the decomposition.

Quantitative Data for 2,4,6-Trinitrotoluene

The following table summarizes typical quantitative data obtained from the thermal analysis of 2,4,6-trinitrotoluene.

| Parameter | Value | Technique | Reference |

| Melting Point | ~80-82 °C | DSC | [1] |

| Onset of Decomposition (TGA) | ~175-200 °C | TGA | [1] |

| Decomposition Peak (DSC) | ~245-255 °C | DSC | [1] |

| Heat of Fusion | 99.3 J/g | DSC | [2] |

Decomposition Pathways and Mechanisms of 2,4,6-Trinitrotoluene

The thermal decomposition of 2,4,6-TNT is a complex process involving multiple competing reaction pathways. The dominant pathway is temperature-dependent.

At relatively low temperatures (below 1250 K), the decomposition is believed to be initiated by the intramolecular interaction between the methyl group and an adjacent ortho-nitro group. This leads to the formation of anthranil (B1196931) and other complex products.

At higher temperatures (above 1250 K), the homolytic cleavage of the C-NO2 bond becomes the dominant initiation step.[3][4] This is followed by a cascade of radical reactions, leading to the formation of various gaseous products and a solid carbonaceous residue.

A third, less favorable pathway involves the rearrangement of a nitro group to a nitrite (B80452) group (C-NO2 → C-ONO), followed by the cleavage of the O-NO bond.[3][4] While thermodynamically favorable at high temperatures, this pathway is kinetically less favored.[3][4]

Caption: Simplified decomposition pathways of 2,4,6-TNT.

Influence of Isomeric Position: The Case of this compound

The key difference in this compound is the absence of a nitro group in the ortho position (position 6) relative to the methyl group. This structural change would preclude the low-temperature decomposition pathway observed in 2,4,6-TNT, which involves the interaction between the methyl group and an ortho-nitro group. Consequently, it is plausible that the primary initiation mechanism for the thermal decomposition of this compound, regardless of the temperature, would be the homolytic cleavage of a C-NO2 bond. The relative strengths of the C-NO2 bonds at positions 2, 4, and 5 would then dictate the initial decomposition step.

Caption: Inferred decomposition logic for 2,4,5-TNT.

Conclusion

The thermal decomposition of 2,4,6-trinitrotoluene is a well-documented process with temperature-dependent pathways. While a comprehensive experimental understanding of this compound's thermal behavior is lacking, its molecular structure suggests that the initiation of its decomposition is likely dominated by the cleavage of a C-NO2 bond. Further experimental and computational studies are necessary to fully elucidate the decomposition kinetics and mechanisms of this compound and to validate these inferences. Such research would be invaluable for a more complete understanding of the stability and safety of all trinitrotoluene isomers.

References

Understanding the Solubility of Trinitrotoluene Isomers

An In-depth Technical Guide to the Solubility of 2,4,5-Trinitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this specific isomer, this guide furnishes detailed experimental protocols for determining solubility, enabling researchers to generate precise data. The principles governing the solubility of nitroaromatic compounds are also discussed, with comparative data for the well-studied 2,4,6-trinitrotoluene (B92697) isomer provided for context.

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. Trinitrotoluene (TNT) isomers, including this compound, are polar molecules due to the presence of multiple nitro groups (-NO2). These groups contribute to the overall polarity of the molecule, enhancing its potential for interaction with polar solvents.

While specific quantitative data for this compound is limited, the solubility of the closely related and extensively studied 2,4,6-trinitrotoluene provides valuable insights. Generally, TNT exhibits good solubility in polar aprotic solvents like acetone (B3395972) and is less soluble in nonpolar solvents.[1] The solubility is also temperature-dependent, typically increasing with a rise in temperature.[2]

Comparative Solubility Data for 2,4,6-Trinitrotoluene

To provide a frame of reference, the following table summarizes the solubility of 2,4,6-trinitrotoluene in various organic solvents. It is important to note that while these values can offer an approximation, the exact solubility of this compound will differ due to variations in its molecular structure and crystal lattice energy.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Acetone | 20 | >20 |

| Benzene | 20 | ~10-20 |

| Ethanol | 20 | <10 |

| Chloroform | Not Specified | Soluble |

| Ether | Not Specified | Soluble |

Note: The data for 2,4,6-trinitrotoluene is compiled from various sources.[1][3] The term "Soluble" indicates that the compound dissolves, but specific quantitative data at a given temperature was not provided in the referenced literature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, including purification, recrystallization, and formulation.[2] The following are detailed protocols for two standard methods for determining the solubility of a solid organic compound like this compound in an organic solvent. These methods are based on guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[4][5]

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[6] It involves creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent (e.g., acetone, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Glass vials with screw caps

-

Pipettes and volumetric flasks

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the solid phase from the liquid phase. This can be done by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a syringe filter compatible with the solvent. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

-

Quantification:

-

Accurately transfer a known volume or mass of the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent completely in a drying oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

-

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It relies on measuring the absorbance of a saturated solution and relating it to the concentration via a calibration curve.

Materials and Equipment:

-

All materials from the Gravimetric Method

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes compatible with the solvent

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and reach equilibrium.

-

-

Phase Separation:

-

Follow step 3 from the Gravimetric Method to obtain a clear, saturated solution.

-

-

Sample Analysis:

-

Carefully dilute an accurately measured volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the same λmax used for the standards.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizing Experimental Workflows and Influencing Factors

To further clarify the experimental process and the conceptual framework of solubility, the following diagrams are provided.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Key Factors Influencing Solubility.

References

- 1. 2,4,6-Trinitrotoluene CAS#: 118-96-7 [m.chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. TABLE 3-2, Physical and Chemical Properties of 2,4,6-Trinitrotoluene - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biorelevant.com [biorelevant.com]

- 5. filab.fr [filab.fr]

- 6. dissolutiontech.com [dissolutiontech.com]

Crystal Structure of 2,4,5-Trinitrotoluene: A Technical Overview

An In-depth Examination of a Lesser-Known TNT Isomer

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,4,5-trinitrotoluene (2,4,5-TNT), an isomer of the widely known explosive 2,4,6-trinitrotoluene (B92697) (TNT). While extensive research has been dedicated to the crystallographic properties of 2,4,6-TNT, publicly available, detailed single-crystal X-ray diffraction data for the 2,4,5-isomer remains elusive. This document synthesizes the available information regarding its synthesis, purification, and the current status of its crystal structure determination, catering to researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound

This compound is a nitroaromatic compound with the chemical formula C₇H₅N₃O₆. Like its other isomers, it is a product of the nitration of toluene (B28343). While 2,4,6-TNT is the primary and most stable isomer, other isomers, including 2,4,5-TNT, are formed as byproducts during the synthesis process. The separation and characterization of these minor isomers are crucial for understanding the overall properties and stability of TNT-based materials.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₅N₃O₆ |

| Molecular Weight | 227.13 g/mol |

| CAS Number | 610-25-3 |

| Appearance | Pale yellow crystalline solid |

Synthesis and Crystallization

The synthesis of trinitrotoluene isomers involves the multi-step nitration of toluene using a mixture of nitric acid and sulfuric acid. The final nitration of dinitrotoluene yields a mixture of trinitrotoluene isomers, with the 2,4,6-isomer being the major product.

Experimental Protocol: Separation of this compound

Method 1: Fractional Crystallization from Nitric Acid

-

Dissolution: A crude mixture of trinitrotoluene isomers is dissolved in hot nitric acid.

-

Cooling: The solution is slowly cooled to induce crystallization. The less soluble 2,4,6-TNT will crystallize first.

-

Filtration: The crystallized 2,4,6-TNT is removed by filtration.

-

Further Cooling/Evaporation: The mother liquor, now enriched in other isomers including 2,4,5-TNT, can be subjected to further cooling or slow evaporation to induce the crystallization of the remaining isomers. The separation is based on the differential solubility of the isomers in nitric acid.

Method 2: Column Chromatography

-

Adsorbent: A chromatography column is packed with a suitable adsorbent, such as silica (B1680970) gel.

-

Elution: The crude TNT mixture is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

Separation: A solvent system is used to elute the isomers. The separation is based on the differential affinity of the isomers for the stationary phase. The composition of the eluent can be varied to achieve optimal separation.

-

Isolation: Fractions are collected and analyzed (e.g., by HPLC or GC-MS) to identify those containing pure this compound.

-

Crystallization: The solvent from the purified fractions is slowly evaporated to yield crystals of 2,4,5-TNT.

The general workflow for obtaining single crystals for X-ray diffraction is depicted in the following diagram.

Crystal Structure Analysis: Current Status

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSDC), reveals a lack of deposited single-crystal X-ray diffraction data for this compound. While the crystal structures of the 2,4,6-isomer (in both monoclinic and orthorhombic forms) are well-documented, the same level of detailed structural information for the 2,4,5-isomer is not currently in the public domain.

Therefore, a detailed summary of quantitative crystallographic data, such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles, cannot be provided at this time.

The logical relationship for a typical crystal structure determination process is outlined below.

Conclusion and Future Outlook

While this compound is a known isomer of TNT, a detailed understanding of its solid-state structure through single-crystal X-ray diffraction remains an open area of research. The lack of publicly available crystallographic data hinders a complete analysis of its molecular conformation, intermolecular interactions, and packing in the crystalline state.

Future work should focus on the targeted synthesis and isolation of high-purity this compound, followed by the growth of single crystals suitable for X-ray diffraction analysis. The determination of its crystal structure would provide valuable insights into the structure-property relationships among the trinitrotoluene isomers and contribute to a more comprehensive understanding of these energetic materials. Such data would be invaluable for computational modeling and for developing a more complete picture of the chemical and physical properties of TNT and its related compounds.

An In-Depth Technical Guide on the Environmental Fate and Transport of 2,4,5-Trinitrotoluene

A notable scarcity of specific research on 2,4,5-trinitrotoluene (2,4,5-TNT) exists within publicly available scientific literature, with the vast majority of studies focusing on its more common isomer, 2,4,6-trinitrotoluene (B92697) (TNT). Consequently, this guide synthesizes the limited available data for 2,4,5-TNT and draws necessary inferences from the extensive body of research on 2,4,6-TNT to provide a comprehensive overview for researchers, scientists, and drug development professionals. Direct experimental data for 2,4,5-TNT remains a significant research gap.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. While detailed experimental data for 2,4,5-TNT is sparse, some key properties have been estimated and are presented in Table 1. These properties influence its solubility in water, potential for volatilization, and its tendency to sorb to soil and sediment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₆ | [1] |

| Molar Mass | 227.13 g/mol | [1] |

| Melting Point | 104°C | [1] |

| Boiling Point | 368.83°C (estimated) | [1] |

| Density | 1.7033 g/cm³ (estimated) | [1] |

Environmental Fate

The environmental fate of 2,4,5-TNT encompasses its transformation through biotic and abiotic processes, ultimately determining its persistence and potential for exposure.

Abiotic Degradation

Photodegradation: Similar to 2,4,6-TNT, 2,4,5-TNT is expected to undergo photodegradation in surface waters when exposed to sunlight. This process likely involves the transformation of the nitro groups and the aromatic ring, leading to the formation of various degradation products. However, specific photolytic pathways and the identity of the resulting photoproducts for 2,4,5-TNT have not been extensively studied. For 2,4,6-TNT, photodegradation is a rapid process, with half-lives in surface water ranging from 0.5 to many hours.[2]

Hydrolysis: The hydrolysis of nitroaromatic compounds like TNT is generally a slow process under neutral pH conditions. However, the rate can be enhanced under alkaline conditions.[3] It is plausible that 2,4,5-TNT would exhibit similar behavior, though specific rate constants are not available.

Biodegradation

The biodegradation of 2,4,6-TNT has been extensively studied and is known to occur under both aerobic and anaerobic conditions, primarily through the reduction of the nitro groups.[4][5][6] It is highly probable that 2,4,5-TNT is also susceptible to microbial degradation through similar pathways.

Aerobic Biodegradation: Under aerobic conditions, the initial steps of 2,4,6-TNT degradation typically involve the reduction of a nitro group to a nitroso, then a hydroxylamino, and finally an amino group, forming aminodinitrotoluenes and diaminonitrotoluenes.[6] Fungi, such as Phanerochaete chrysosporium, have been shown to mineralize 2,4,6-TNT under ligninolytic conditions.[4]

Anaerobic Biodegradation: Anaerobic degradation of 2,4,6-TNT can lead to the formation of triaminotoluene.[4] This process is often faster than aerobic degradation.[5]

It is important to note that the biodegradation of TNT isomers can result in the formation of various metabolites, some of which may also be of environmental concern.

Environmental Transport

The transport of 2,4,5-TNT in the environment is dictated by its partitioning between soil, water, and air.

Sorption and Mobility in Soil: Based on the behavior of 2,4,6-TNT, 2,4,5-TNT is expected to have a moderate to high affinity for sorption to soil and sediment particles, which would limit its mobility in the subsurface.[7] The sorption of 2,4,6-TNT is influenced by soil properties such as organic matter content and clay mineralogy.[8] This sorption can lead to the long-term persistence of these compounds in soil.

Leaching to Groundwater: Due to its sorption to soil, the potential for 2,4,5-TNT to leach into groundwater is likely to be limited. However, in soils with low organic matter content or in cases of high infiltration, some transport to groundwater may occur. Small quantities of 2,4,6-TNT have been observed to reach shallow groundwater at contaminated sites.[5]

Volatilization: Given its estimated low vapor pressure, volatilization of 2,4,5-TNT from soil and water surfaces is expected to be a minor transport pathway.

Experimental Protocols

Sample Extraction:

-

Soil and Sediment: Soxhlet extraction or ultrasonic extraction with a suitable solvent such as acetonitrile (B52724) or acetone (B3395972) is commonly used to extract nitroaromatic compounds from solid matrices.

-

Water: Solid-phase extraction (SPE) with a sorbent like XAD resins or liquid-liquid extraction with a solvent such as dichloromethane (B109758) can be employed to concentrate analytes from water samples.

Analytical Determination:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (EPA Method 8330) is the most common method for the analysis of explosives and their degradation products in environmental samples.[2] A C18 or similar reverse-phase column is typically used with a mobile phase of methanol/water or acetonitrile/water.

-

Gas Chromatography (GC): GC with an electron capture detector (ECD) or a mass spectrometer (MS) can also be used for the analysis of trinitrotoluene isomers.[9] Derivatization may be necessary for some of the more polar degradation products.

Mandatory Visualizations

Due to the lack of specific experimental data for this compound, the following diagrams are based on the well-studied pathways of the closely related isomer, 2,4,6-trinitrotoluene, and are intended to be illustrative of the potential processes involved.

Caption: Chemical structure of this compound.

Caption: Conceptual model of the environmental fate and transport of this compound.

References

- 1. chembk.com [chembk.com]

- 2. TNT - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vliz.be [vliz.be]

- 6. researchgate.net [researchgate.net]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. Effect of soil organic matter chemistry on sorption of trinitrotoluene and 2,4-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide on the Toxicological Studies of 2,4,5-Trinitrotoluene Isomers

Disclaimer: Scientific literature with specific toxicological data for the 2,4,5-trinitrotoluene isomer is exceptionally scarce. The vast majority of research focuses on the prevalent and commercially significant 2,4,6-trinitrotoluene (B92697) (TNT). This guide provides a comprehensive overview of the toxicological profile of 2,4,6-TNT as a representative for this class of compounds. Where available, comparative data on other isomers, such as dinitrotoluenes (DNTs), are included to infer potential toxicological characteristics of less-studied trinitrotoluene isomers.

Introduction

Trinitrotoluene (TNT) is a nitroaromatic compound primarily known for its use as an explosive. While 2,4,6-trinitrotoluene is the most common isomer, other isomers like this compound can be present as impurities in technical-grade TNT.[1] The toxicological properties of these compounds are of significant concern due to occupational exposure in manufacturing and military settings, as well as environmental contamination of soil and groundwater.[2][3][4] This technical guide synthesizes the available toxicological data, outlines experimental protocols, and describes the known mechanisms of action for trinitrotoluene, with a primary focus on the 2,4,6-isomer.

Quantitative Toxicity Data

The acute toxicity of trinitrotoluene and its related compounds is typically expressed as the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a tested population. The following tables summarize the available quantitative toxicity data for 2,4,6-trinitrotoluene and related dinitrotoluene isomers.

Table 1: Acute Oral LD50 Values for 2,4,6-Trinitrotoluene

| Species | Sex | LD50 (mg/kg/day) | Reference |

| Rat | Male | 1,010 - 1,320 | [5][6][7] |

| Rat | Female | 795 - 820 | [5][6][7] |

| Mouse | Male | 1,012 | [5][6] |

| Mouse | Female | 660 | [5][6][7] |

| Bullfrog | Male | 1,060 | [8][9] |

Table 2: Acute Oral LD50 Values for Dinitrotoluene Isomers

| Compound | Species | Sex | LD50 (mg/kg) | Reference |

| 2,4-Dinitrotoluene | Bullfrog | Male | 1,098 | [8][9] |

| 2,6-Dinitrotoluene (B127279) | Bullfrog | Male | 1,098 | [8][9] |

Core Toxicological Effects

Exposure to 2,4,6-trinitrotoluene is associated with a range of adverse health effects, primarily targeting the liver and hematological system.[3][5]

Hepatotoxicity

Liver damage is a primary toxic effect of TNT exposure.[1] In humans, occupational exposure has been linked to toxic jaundice, with some cases proving fatal.[5][6] Animal studies have demonstrated that TNT can cause liver enlargement and elevated serum cholesterol levels.[7][10]

Hematological Effects

TNT exposure can lead to various hematological disorders. Anemia, characterized by a reduction in red blood cells, hemoglobin, and hematocrit, has been observed in both humans and animals exposed to TNT.[5][7] Methemoglobinemia, a condition where the iron in hemoglobin is oxidized, leading to a reduced oxygen-carrying capacity of the blood, is another potential effect.[11]

Carcinogenicity and Genotoxicity

There is evidence to suggest that 2,4,6-trinitrotoluene is a potential human carcinogen.[3][12] The U.S. Environmental Protection Agency (EPA) has classified TNT as a Group C carcinogen, indicating it is a possible human carcinogen.[3] In animal studies, an increased incidence of urinary bladder tumors has been observed in female rats.[2][12]

TNT and its metabolites have demonstrated mutagenic activity in various in vitro and in vivo assays.[2][12] It has been shown to be mutagenic in Salmonella typhimurium strains and can cause gene mutations in mammalian cells.[2][5] The genotoxicity of TNT is often linked to the metabolic activation of its nitro groups.

Reproductive and Developmental Toxicity

Animal studies have indicated that TNT can have adverse effects on the male reproductive system.[13] Observed effects include testicular atrophy, degeneration of germ cells, and a significant decrease in sperm count.[7][13] The reproductive toxicity is thought to be mediated by oxidative DNA damage caused by TNT metabolites.[13] There is currently no information to suggest that TNT causes birth defects in humans.[3]

Metabolic Pathways and Mechanism of Toxicity

The toxicity of 2,4,6-trinitrotoluene is intrinsically linked to its metabolism. The primary metabolic pathway involves the reduction of its nitro groups, which can occur through various enzymatic and non-enzymatic processes.[2][11]

The reduction of the nitro groups on the TNT molecule is a key step in its metabolic activation.[11] This process can lead to the formation of reactive intermediates, including nitroso and hydroxylamino derivatives.[11] These reactive metabolites are capable of binding to cellular macromolecules such as DNA and proteins, leading to cellular damage.

A significant mechanism of TNT-induced toxicity is the generation of reactive oxygen species (ROS).[11] The metabolic cycling of TNT and its intermediates can lead to an increase in superoxide (B77818) anions and hydrogen peroxide, resulting in oxidative stress.[11] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to the observed hepatotoxicity, hematotoxicity, and genotoxicity.[11]

References

- 1. 2,4,6-Trinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Genotoxicity and potential carcinogenicity of 2,4,6-TNT trinitrotoluene: structural and toxicological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. TNT - Wikipedia [en.wikipedia.org]

- 5. HEALTH EFFECTS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Short-term oral toxicity of 2,4,6-trinitrotoluene in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acute toxicity of 2,4,6-trinitrotoluene, 2,4-dinitrotoluene, and 2,6-dinitrotoluene in the adult bullfrog (Lithobates catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. 2,4,6-trinitrotoluene-induced reproductive toxicity via oxidative DNA damage by its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of 2,4,6-Trinitrotoluene (TNT) in Soil

This document provides detailed application notes and experimental protocols for the detection and quantification of 2,4,6-trinitrotoluene (B92697) (TNT) in soil matrices. The methods described are intended for researchers, scientists, and environmental professionals involved in site characterization, remediation monitoring, and forensic analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Based on EPA Method 8330B

Application Note

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most widely used and validated method for the quantitative analysis of TNT and other nitroaromatic explosives in soil and water.[1][2] The method, standardized as EPA SW-846 Method 8330B, involves solvent extraction of the soil sample, followed by separation and detection using a reversed-phase HPLC system.[2][3] This technique is reliable, sensitive, and capable of separating TNT from its common degradation products and other explosives.[1] The primary separation is typically performed on a C18 column, with a secondary (confirmation) column, such as a cyano (CN) column, used to verify the identity of the target analytes. Detection is achieved by monitoring the column effluent at a specific wavelength, typically 254 nm, where nitroaromatic compounds exhibit strong absorbance.

Experimental Protocol

1.2.1 Reagents and Materials

-

Soil Sample: Air-dried and ground to pass through a 2-mm sieve.

-

Acetonitrile (B52724) (CH₃CN): HPLC grade or equivalent.

-

Reagent Water: HPLC grade, free of interferences.

-

Calcium Chloride (CaCl₂): Reagent grade.

-

TNT Standard: Certified reference material (1000 µg/mL in acetonitrile).

-

Syringe Filters: 0.45 µm, compatible with acetonitrile/water.

-

Ultrasonic Bath or Mechanical Shaker.

-

Centrifuge and Centrifuge Tubes.

1.2.2 Sample Preparation: Soil Extraction

-

Weigh 2.0 g of the homogenized soil sample into a clean vial.[4]

-

Add 10.0 mL of acetonitrile to the vial.[5]

-

Place the vial in an ultrasonic bath and sonicate for 18 hours. Alternatively, use a mechanical shaker for the same duration.[5][6] For a more rapid extraction, ultrasonication for 15-20 minutes can be employed, though efficiency may vary with soil type.[4]

-

Allow the soil to settle. If the supernatant is cloudy, centrifuge the sample to pellet the fine particles.

-

Carefully transfer a portion of the acetonitrile extract into a clean vial.

-

Add 5 mL of a 5 g/L aqueous CaCl₂ solution to 5 mL of the acetonitrile extract. Shake vigorously. This step, known as salting-out, helps to precipitate dissolved organic matter that could interfere with the analysis.

-

Allow the layers to separate for 15 minutes.

-

Filter the upper acetonitrile layer through a 0.45 µm syringe filter prior to HPLC analysis.[3]

1.2.3 Instrumental Analysis

-

Instrument: HPLC system with a UV detector.

-

Primary Column: 250 mm x 4.6 mm, 5 µm C18 column.

-

Confirmation Column: 250 mm x 4.6 mm, 5 µm CN column.

-

Mobile Phase: 50:50 (v/v) Methanol:Water or Acetonitrile:Water.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Injection Volume: 100 µL.

-

Detector Wavelength: 254 nm.[6]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

1.2.4 Quality Control

-

Calibration: Prepare a multi-point calibration curve from serial dilutions of the TNT standard (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). The correlation coefficient (r²) should be ≥ 0.995.

-

Method Blank: An analyte-free matrix (e.g., clean sand) subjected to the entire analytical process.

-

Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of TNT. Recovery should be within established laboratory limits (e.g., 80-120%).

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of TNT. Used to assess matrix interference and precision.

Quantitative Data Summary

| Parameter | Value | Matrix | Method | Reference |

| Detection Limit (LOD) | ~5 µg/kg (ppb) | Soil | HPLC-UV | [4] |

| Detection Limit (LOD) | 0.78 - 1.17 µg/L | Standard Solution | HPLC-UV (Diol Column) | [7] |

| Recovery | 95 - 98% | Spiked Environmental Samples | HPLC-UV (Diol Column) | [7] |

| Linear Range | Low-to-mid ppb range | Soil/Water | HPLC-UV | [1] |

Workflow Diagram

Caption: Workflow for TNT analysis in soil using HPLC-UV (EPA Method 8330B).

Gas Chromatography (GC)